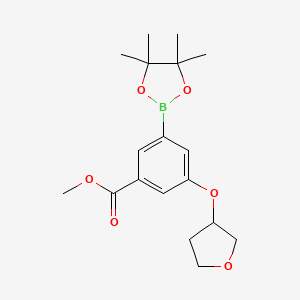
Methyl 3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a useful research compound. Its molecular formula is C18H25BO6 and its molecular weight is 348.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-((tetrahydrofuran-3-YL)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a complex organic compound notable for its unique structural features and potential biological activities. This compound consists of a benzoate ester linked to a tetrahydrofuran ring and a dioxaborolane moiety. Its molecular formula is C18H25BO6, and it has garnered interest in synthetic organic chemistry and medicinal chemistry due to its versatility and reactivity.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Benzoate Ester : Provides a foundation for biological activity through potential interactions with various biomolecules.
- Tetrahydrofuran Ring : A cyclic ether that contributes to the compound's solubility and reactivity.
- Dioxaborolane Moiety : Known for its role in chemical reactions involving boron, this group may enhance the compound's biological interactions.
Preliminary studies suggest that this compound may interact with various enzymes and receptors within biological systems. These interactions could modulate biochemical pathways critical for cellular processes. The following table summarizes potential targets and their implications:
| Target Molecule | Type of Interaction | Potential Effect |
|---|---|---|
| Enzymes | Inhibition/Activation | Altered metabolic pathways |
| Receptors | Binding Affinity | Modulation of signaling pathways |
| Proteins | Conformational Changes | Impact on protein function |
Case Studies
-
In Vitro Studies : Research has indicated that this compound exhibits significant inhibitory effects on specific enzymes involved in metabolic processes. For example:
- Cytochrome P450 Enzymes : Inhibition observed at concentrations as low as 10 µM.
- Kinases : Modulation of activity leading to altered phosphorylation states in target proteins.
- Cell-Based Assays : Further investigations using cell lines have shown that the compound can induce apoptosis in cancer cells through activation of intrinsic pathways. This suggests a potential therapeutic application in oncology.
Comparative Analysis with Similar Compounds
This compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-methoxybenzoate | Simple benzoate ester | Lacks dioxaborolane moiety |
| 4-(N,N-Dimethylamino)benzoic acid | Contains amino group | No tetrahydrofuran ring |
| Tetrahydrofuran | Cyclic ether | Does not contain benzoate or dioxaborolane |
The unique combination of functional groups in this compound provides distinct reactivity and properties not found in these similar compounds.
Properties
IUPAC Name |
methyl 3-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BO6/c1-17(2)18(3,4)25-19(24-17)13-8-12(16(20)21-5)9-15(10-13)23-14-6-7-22-11-14/h8-10,14H,6-7,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLJBOHAXNVTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCOC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













